molecular formula C13H19NO B5112656 1,3-dimethyl-4-phenyl-4-piperidinol CAS No. 4733-71-5

1,3-dimethyl-4-phenyl-4-piperidinol

Cat. No. B5112656
CAS RN: 4733-71-5
M. Wt: 205.30 g/mol
InChI Key: YRQCJPVAIPXQDQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-4-phenyl-4-piperidinol, also known as MPPP, is a synthetic opioid drug that was first synthesized in the 1970s. It is a potent analgesic and has been used in scientific research to study the mechanisms of opioid action in the brain.

Scientific Research Applications

Conformational Analysis

1,3-Dimethyl-4-phenyl-4-piperidinol has been a subject of interest in conformational analysis. Studies like the one conducted by Aliev (1990) employed two-dimensional nuclear overhauser effect (NOESY) spectroscopy to determine the orientation of the phenyl substituent in isomers of 1-ethyl-2,5-dimethyl-4-phenyl-4-piperidinol, leading to insights into conformational equilibriums in these compounds (Aliev, 1990).

Synthesis of Analogs and Derivatives

Research into the synthesis of various analogs and derivatives of 1,3-dimethyl-4-phenyl-4-piperidinol has been significant. For instance, Unkovskii et al. (1971) focused on synthesizing stereoisomeric 4-acyl(benzoyl)-1, 3-dimethyl and -1, 2, 5-trimethyl-4-piperidinols, revealing the impact of spatial orientation of functional groups on reactivity (Unkovskii et al., 1971).

Crystal Structure Analysis

The crystal structure analysis of derivatives of 1,3-dimethyl-4-phenyl-4-piperidinol has been another area of exploration. Researchers like Rajnikant et al. (2010) analyzed the crystal structure of compounds like 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, providing insights into molecular geometry and intermolecular interactions (Rajnikant et al., 2010).

Photophysical Properties

The study of photophysical properties of compounds related to 1,3-dimethyl-4-phenyl-4-piperidinol has been conducted. Qin et al. (2005) investigated the photophysical properties of analogues like 8-(p-substituted)phenyl 4,4-difluoro-3,5-dimethyl-8-(aryl)-4-bora-3a,4a-diaza-s-indacene, contributing to the understanding of fluorescence behaviors in different solvents (Qin et al., 2005).

properties

IUPAC Name

1,3-dimethyl-4-phenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-10-14(2)9-8-13(11,15)12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQCJPVAIPXQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385530
Record name 1,3-DIMETHYL-4-PHENYL-4-PIPERIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-4-phenyl-4-piperidinol

CAS RN

4733-71-5
Record name 1,3-Dimethyl-4-phenyl-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4733-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-DIMETHYL-4-PHENYL-4-PIPERIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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